4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzonitrile
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Overview
Description
4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine ring and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(trifluoromethyl)pyridine with an azetidine derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with benzonitrile under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Safety measures and environmental considerations are also critical aspects of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzonitrile include:
- 4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid
- 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
- 4-(Trifluoromethyl)pyridine
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)15-7-13(5-6-22-15)25-14-9-23(10-14)16(24)12-3-1-11(8-21)2-4-12/h1-7,14H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNQWQNMTAMLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C#N)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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